1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde
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Overview
Description
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde is a heterocyclic compound that features an indole core with a phenylsulfonyl group and a carbaldehyde group attached. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde typically involves the reaction of 4-azaindole with phenylsulfonyl chloride under basic conditions, followed by formylation to introduce the carbaldehyde group . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the indole core can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-azaindole-2-carbaldehyde can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Similar in structure but lacks the azaindole and carbaldehyde groups.
1-(Phenylsulfonyl)-3-acetylindole: Contains an acetyl group instead of a carbaldehyde group.
1-(Phenylsulfonyl)-4-methylindole: Features a methyl group instead of a carbaldehyde group.
The uniqueness of this compound lies in its combination of the phenylsulfonyl, azaindole, and carbaldehyde groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-11-9-13-14(7-4-8-15-13)16(11)20(18,19)12-5-2-1-3-6-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRIKGTACOIFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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